

thermodynamic properties of aqueous formic acid solutions

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Compound of Interest

Compound Name: *Formic acid*

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An In-depth Technical Guide to the Thermodynamic Properties of Aqueous **Formic Acid** Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous **formic acid** solutions. **Formic acid**, the simplest carboxylic acid, is a crucial reagent and intermediate in numerous chemical and pharmaceutical processes. A thorough understanding of its behavior in aqueous solutions is paramount for process design, optimization, and drug formulation. This document summarizes key quantitative data, details common experimental methodologies for their determination, and visualizes the fundamental molecular interactions at play.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of aqueous **formic acid** solutions at various concentrations and temperatures.

Table 1: Density of Aqueous Formic Acid Solutions

The density of aqueous **formic acid** solutions as a function of weight percent (wt%) and temperature is presented below. Data is compiled from various sources, including Perry's Chemical Engineers' Handbook.^[1]

wt% Formic Acid	Density (g/mL) at 0°C	Density (g/mL) at 15°C	Density (g/mL) at 20°C	Density (g/mL) at 30°C
0	0.9999	0.9991	0.9982	0.9957
10	1.0265	1.0238	1.0225	1.0188
20	1.0535	1.0489	1.0470	1.0422
30	1.0805	1.0740	1.0715	1.0656
40	1.1075	1.0991	1.0960	1.0890
50	1.1349	1.1225	1.1207	1.1098
60	1.1605	1.1460	1.1430	1.1310
70	1.1840	1.1680	1.1645	1.1515
80	1.2040	1.1870	1.1830	1.1690
90	1.2190	1.2020	1.1970	1.1820
100	1.2200	1.2050	1.2000	1.1840

Table 2: Viscosity of Aqueous Formic Acid Solutions

The dynamic viscosity of aqueous **formic acid** solutions changes with concentration and temperature. Below are representative values.

wt% Formic Acid	Temperature (°C)	Dynamic Viscosity (mPa·s)
0 (Pure Water)	20	1.002
10	20	1.21
20	20	1.45
40	20	1.83
60	20	2.05
80	20	2.01
90	20	1.89
100 (Pure Formic Acid)	20	1.7844[2]
100 (Pure Formic Acid)	10	2.2469[2]
100 (Pure Formic Acid)	40	1.2190[2]

Table 3: Heat Capacity of Aqueous Formic Acid Solutions

The specific heat capacity of aqueous **formic acid** solutions is a critical parameter for thermal process design.

wt% Formic Acid	Temperature (°C)	Specific Heat Capacity (J/g·K)
0 (Pure Water)	25	4.184
20	25	3.85
40	25	3.43
60	25	2.97
80	25	2.51
100 (Pure Formic Acid)	25	2.29

Table 4: Enthalpy of Mixing of Formic Acid and Water

The mixing of **formic acid** and water is an exothermic process. The integral heat of solution for forming a solution from pure components at 25°C is provided below.

Mole Fraction Formic Acid	Enthalpy of Mixing (J/mol of solution)
0.1	-350
0.2	-620
0.3	-810
0.4	-920
0.5	-950
0.6	-900
0.7	-780
0.8	-590
0.9	-330

Table 5: Vapor-Liquid Equilibrium (VLE) Data for Formic Acid-Water System at 760 mmHg

The **formic acid**-water system exhibits a maximum boiling azeotrope.^[2]

Mole Fraction Formic Acid in Liquid (x)	Mole Fraction Formic Acid in Vapor (y)	Temperature (°C)
0.0405	0.0245	102.3
0.155	0.102	104.6
0.218	0.162	105.9
0.321	0.279	107.1
0.409	0.402	107.6
0.522	0.567	107.1

Experimental Protocols

The determination of the thermodynamic properties of aqueous **formic acid** solutions requires precise experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Density

The density of liquid mixtures can be determined using several methods, with the vibrating tube densitometer and pycnometry being the most common for high-precision measurements.

2.1.1 Vibrating Tube Densitometer

- Principle: A U-shaped glass tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube, which in turn is influenced by the density of the sample filling it.
- Procedure:
 - Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.
 - Sample Preparation: Aqueous **formic acid** solutions of known concentrations are prepared by mass.

- **Measurement:** The sample is injected into the U-tube, ensuring no air bubbles are present. The instrument measures the oscillation period, from which the density is calculated.
- **Temperature Control:** The temperature of the U-tube is precisely controlled using a Peltier element.

2.1.2 Pycnometry

- **Principle:** A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills this known volume.
- **Procedure:**
 - **Cleaning and Drying:** The pycnometer is thoroughly cleaned and dried.
 - **Weighing Empty:** The mass of the empty, dry pycnometer is determined using an analytical balance.
 - **Filling:** The pycnometer is filled with the sample solution, taking care to avoid air bubbles. The temperature of the sample is allowed to equilibrate with the surroundings.
 - **Weighing Filled:** The mass of the filled pycnometer is measured.
 - **Calculation:** The density is calculated as the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) divided by the volume of the pycnometer.

Measurement of Viscosity using an Ubbelohde Viscometer

- **Principle:** The viscosity of a fluid is determined by measuring the time it takes for a known volume of the fluid to flow under gravity through a calibrated capillary.
- **Procedure:**
 - **Calibration:** The viscometer is calibrated using a standard of known viscosity to determine the viscometer constant.

- **Sample Loading:** A specific volume of the **formic acid** solution is introduced into the viscometer.
- **Thermal Equilibration:** The viscometer is placed in a constant temperature water bath until the sample reaches the desired temperature.[3]
- **Measurement:** The liquid is drawn up into the measuring bulb. The time taken for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.[3]
- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution at that temperature.

Measurement of Heat Capacity and Enthalpy of Mixing by Calorimetry

- **Principle:** Calorimetry directly measures the heat changes associated with a chemical or physical process. For heat capacity, it is the heat required to raise the temperature of a substance by a specific amount. For enthalpy of mixing, it is the heat evolved or absorbed when two substances are mixed.
- **Procedure (Titration Calorimetry for Enthalpy of Mixing):**
 - **Instrument Setup:** A highly sensitive titration calorimeter is used, consisting of a sample cell and a reference cell, both housed in an adiabatic shield.
 - **Sample Loading:** A known amount of one component (e.g., water) is placed in the sample cell. The other component (**formic acid**) is loaded into a precision syringe.
 - **Titration:** Small, known aliquots of the titrant (**formic acid**) are injected into the sample cell.
 - **Heat Measurement:** The heat change accompanying each injection is measured by detecting the temperature difference between the sample and reference cells.

- Data Analysis: The cumulative heat change is plotted against the mole ratio of the components to determine the enthalpy of mixing.

Determination of Vapor-Liquid Equilibrium (VLE) Data

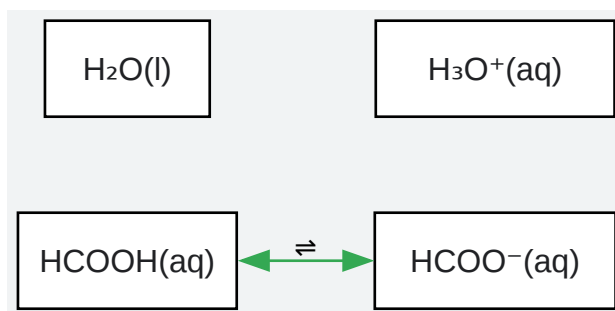
- Principle: VLE data describes the composition of a liquid mixture and its corresponding vapor phase at equilibrium at a given temperature and pressure.
- Procedure (Static Method):
 - Apparatus: A static VLE cell, equipped with pressure and temperature sensors and sampling ports for both liquid and vapor phases, is used.
 - Sample Preparation: A **formic acid**-water mixture of known composition is prepared and degassed.
 - Equilibration: The mixture is introduced into the evacuated VLE cell, which is maintained at a constant temperature. The system is allowed to reach equilibrium, indicated by a stable pressure reading.
 - Sampling and Analysis: Samples of the liquid and vapor phases are carefully withdrawn and their compositions are determined, typically using gas chromatography or titration.
 - Data Collection: This process is repeated for various initial compositions to construct the complete VLE diagram.

Molecular Interactions and Equilibria

The thermodynamic properties of aqueous **formic acid** solutions are governed by a complex interplay of intermolecular forces, including hydrogen bonding, dissociation, and dimerization.

Dissociation in Aqueous Solution

Formic acid is a weak acid that partially dissociates in water to form a formate anion and a hydronium ion. The acid dissociation constant (K_a) for **formic acid** at 25°C is approximately 1.8×10^{-4} .

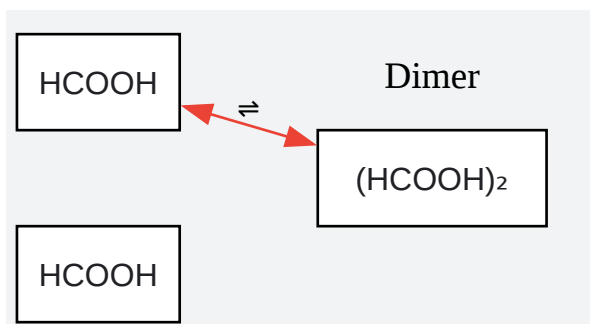


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Caption: Dissociation equilibrium of **formic acid** in water.

Dimerization of Formic Acid

In both the vapor phase and in concentrated aqueous solutions, **formic acid** molecules can form hydrogen-bonded cyclic dimers. This dimerization significantly affects the volatility and other thermodynamic properties of the solution.



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Caption: Equilibrium between **formic acid** monomers and dimer.

Hydrogen Bonding Network

The structure and properties of aqueous **formic acid** solutions are dominated by an extensive network of hydrogen bonds between **formic acid** molecules, water molecules, and the formate ion.

Caption: Hydrogen bonding interactions in aqueous **formic acid**.

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